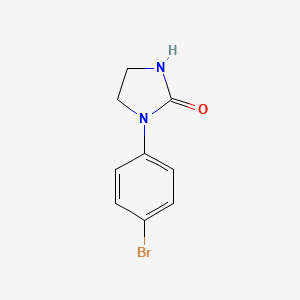

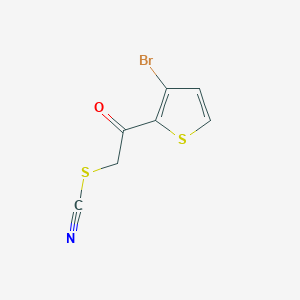

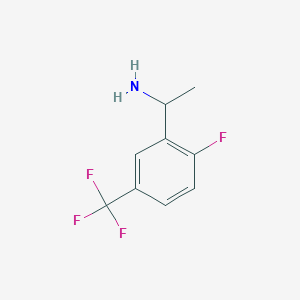

![molecular formula C20H24N2O3 B1342323 Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate CAS No. 77211-76-8](/img/structure/B1342323.png)

Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate" is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are of significant interest due to their pharmacological properties, including potential anti-acetylcholinesterase (anti-AChE) activity, which is relevant in the context of treating conditions such as dementia and Alzheimer's disease .

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions that introduce various functional groups to the piperidine core. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with potent anti-AChE activity involves substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups at the nitrogen atom of benzamide to enhance activity . Another synthesis method for a key pharmaceutical intermediate related to piperidine derivatives includes a Strecker-type condensation followed by selective hydrolysis, basic hydrolysis, and N-debenzylation steps .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be characterized using various spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, and NMR. Density Functional Theory (DFT) calculations can be used to optimize geometrical parameters and provide vibrational assignments based on Potential Energy Distribution (PED). These studies can also reveal the conformational preferences of the molecule and identify the most reactive sites through Molecular Electrostatic Potential (MEP) energy surface and Fukui function descriptors .

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. For example, 3-benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine can react with arylamines and arylhydrazines to form 3-arylamino-1-oxo-1-phenylpropanes and 1,3-diarylpyrazoles, respectively. These reactions involve retroaldol type reactions and recyclization processes . Additionally, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles in the presence of piperidine can afford 4H-pyrano[3,2-c]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, can be influenced by the substituents attached to the piperidine ring. The introduction of different functional groups can also affect the compound's reactivity and interaction with biological targets. For example, the introduction of a phenyl group on the nitrogen atom of the amide moieties in certain piperidine derivatives resulted in enhanced anti-AChE activity . The crystal structures of related compounds have been determined by X-ray diffraction, revealing intermolecular interactions such as hydrogen bonding .

Aplicaciones Científicas De Investigación

Synthetic Applications in Medicinal Chemistry:

- The compound has been used in the synthesis of oxindoles via palladium-catalyzed CH functionalization, showcasing its utility in medicinal chemistry synthesis (Magano et al., 2014).

- It is a key intermediate in the synthesis of pharmaceuticals like remifentanil and fentanyl analogues, indicating its importance in the development of narcotic analgesics (Kiricojevic et al., 2002).

Role in Acetylcholinesterase Inhibition:

- Research on benzyl piperidine derivatives has shown potent anti-acetylcholinesterase activity, which is significant for the development of drugs for conditions like Alzheimer's disease (Sugimoto et al., 1992).

Applications in Organic Synthesis:

- The compound is used in the Claisen rearrangement to piperidine derivatives, demonstrating its versatility as an intermediate in organic synthesis (Acharya & Clive, 2010).

Utility in Structural Analysis:

- Studies have utilized this compound to understand the role of hydrogen bonds in molecular packing in crystals, contributing to the field of crystallography (Kuleshova & Khrustalev, 2000).

Involvement in Enzymatic Studies:

- This compound has been used to study the oxidative metabolism of antidepressants, revealing its role in understanding drug metabolism (Hvenegaard et al., 2012).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate are muscarinic acetylcholine receptors and beta 2 adrenoceptors . These receptors play crucial roles in the nervous system. Muscarinic acetylcholine receptors are involved in various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion. Beta 2 adrenoceptors are primarily found in the lungs and are involved in bronchial muscle relaxation and bronchodilation.

Mode of Action

This compound acts as an antagonist at muscarinic acetylcholine receptors and an agonist at beta 2 adrenoceptors . As an antagonist, it blocks the action of acetylcholine, a neurotransmitter, at muscarinic receptors, thereby inhibiting the downstream effects of acetylcholine. As an agonist, it binds to and activates beta 2 adrenoceptors, leading to bronchial muscle relaxation.

Propiedades

IUPAC Name |

benzyl 4-(anilinomethyl)-4-hydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c23-19(25-15-17-7-3-1-4-8-17)22-13-11-20(24,12-14-22)16-21-18-9-5-2-6-10-18/h1-10,21,24H,11-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFNFUMDVAEEDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CNC2=CC=CC=C2)O)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201154759 |

Source

|

| Record name | Phenylmethyl 4-hydroxy-4-[(phenylamino)methyl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201154759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77211-76-8 |

Source

|

| Record name | Phenylmethyl 4-hydroxy-4-[(phenylamino)methyl]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77211-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 4-hydroxy-4-[(phenylamino)methyl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201154759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

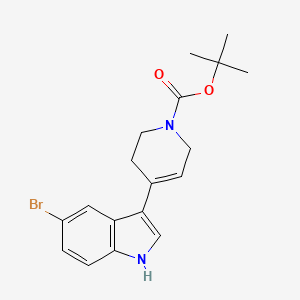

![Tert-butyl 4-[4-(methoxycarbonyl)-2-oxo-1-pyrrolidinyl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1342247.png)

![1-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B1342248.png)